4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC14648230
Molecular Formula: C6H9FN4O
Molecular Weight: 172.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9FN4O |
|---|---|
| Molecular Weight | 172.16 g/mol |
| IUPAC Name | 4-amino-2-(2-fluoroethyl)pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C6H9FN4O/c7-1-2-11-5(6(9)12)4(8)3-10-11/h3H,1-2,8H2,(H2,9,12) |
| Standard InChI Key | RSYBEOGWCIQZAS-UHFFFAOYSA-N |
| Canonical SMILES | C1=NN(C(=C1N)C(=O)N)CCF |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₆H₉FN₄O, with a molecular weight of 172.16 g/mol. Its IUPAC name, 4-amino-2-(2-fluoroethyl)pyrazole-3-carboxamide, reflects the positions of critical substituents:
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A 2-fluoroethyl group at position 1 of the pyrazole ring
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An amino group (-NH₂) at position 4
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A carboxamide (-CONH₂) at position 5
The fluorine atom’s electronegativity and the carboxamide’s hydrogen-bonding capacity contribute to its potential bioactivity .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₉FN₄O | |
| Molecular Weight | 172.16 g/mol | |
| IUPAC Name | 4-amino-2-(2-fluoroethyl)pyrazole-3-carboxamide | |
| CAS Number | Not publicly disclosed | - |
| Solubility | Likely polar (estimated) |
Synthesis and Manufacturing
General Synthetic Pathways
The synthesis typically involves multi-step functionalization of pyrazole precursors:
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Alkylation: Introduction of the 2-fluoroethyl group via reaction with 2-fluoroethyl halides.
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Amination: Installation of the amino group at position 4 using nitrating agents followed by reduction .
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Carboxamide Formation: Conversion of a carboxylic acid or ester to the carboxamide via ammonolysis.
A representative route derived from analogous pyrazole syntheses :
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Condensation of hydrazine derivatives with β-keto esters
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Fluorinated alkylation under basic conditions
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Sequential nitration and reduction for amino group introduction
Research Findings and Preclinical Data
Comparative Efficacy Studies
Table 2 summarizes bioactivity data from structurally related compounds:
Table 2: Activity of Selected Pyrazole Analogs
These data suggest that introducing fluorine and optimizing substituent positions could enhance potency for the target compound .
Future Directions and Therapeutic Applications
Targeted Drug Development
Priority research areas include:
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2-fluoroethyl and carboxamide groups to optimize binding affinity .
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Computational Modeling: Molecular docking studies to predict interactions with oncology targets like EGFR or PD-L1 .
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Formulation Development: Nanoencapsulation strategies to improve oral bioavailability, leveraging the compound’s polar groups.
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